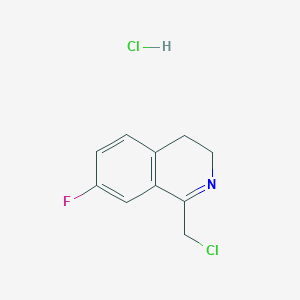

1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride

Descripción general

Descripción

1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C10H10Cl2FN and its molecular weight is 234.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The targets of a compound depend on its chemical structure and properties. For example, compounds with a chloromethyl group, like “1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride”, could potentially react with various biological molecules in the body. Without specific studies, it’s hard to identify the exact targets .

Mode of Action

The mode of action refers to how the compound interacts with its target to exert its effects. This often involves binding to a specific site on the target molecule, which can alter the target’s function. The exact mode of action would depend on the specific targets of the compound .

Biochemical Pathways

Biochemical pathways are a series of chemical reactions that occur within a cell. The compound could potentially affect various biochemical pathways depending on its targets. Without specific information, it’s difficult to say which pathways would be affected .

Pharmacokinetics

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a compound. Factors such as the compound’s chemical structure, formulation, and route of administration can affect its pharmacokinetics. For example, compounds with a chloromethyl group might undergo extensive metabolism in the body .

Result of Action

The result of action refers to the molecular and cellular effects of the compound’s action. This could include changes in cell function, gene expression, or signal transduction pathways. Without specific studies, it’s hard to predict the exact effects of the compound .

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .

Análisis Bioquímico

Biochemical Properties

1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with serine proteases, inhibiting their activity and thereby affecting proteolytic processes . Additionally, it may bind to specific receptors or transporters, modulating their function and impacting cellular signaling pathways.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect mitochondrial function, leading to changes in ATP production and oxidative stress levels . Furthermore, it can modulate the expression of genes involved in apoptosis and cell survival, thereby impacting cell viability and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, it may inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to changes in its efficacy and potency. Studies have shown that prolonged exposure to the compound can result in alterations in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation products .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage-dependent effects is essential for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy, toxicity, and overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its bioavailability and therapeutic potential. The compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution to target sites . Additionally, its localization and accumulation within different cellular compartments can impact its activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its mechanism of action and potential effects on cellular processes. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the mitochondria, nucleus, or other organelles can influence its activity and interactions with biomolecules.

Actividad Biológica

1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C10H9ClFN·HCl

- Molecular Weight : 229.64 g/mol

- Structure : The compound features a dihydroisoquinoline core with a chloromethyl and fluorine substituent, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their activity and affecting cellular pathways.

- Receptor Modulation : It has been suggested that the compound can modulate receptor functions by interacting with binding sites on receptors, influencing signal transduction pathways.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition : Studies have shown that derivatives of dihydroisoquinoline can inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the induction of apoptosis or cell cycle arrest at specific phases.

Neuropharmacological Effects

The compound's potential neuropharmacological effects are noteworthy:

- Calcium Channel Modulation : Similar compounds have been shown to affect calcium currents by modulating muscarinic acetylcholine receptors and serotonin receptors (5-HT). This modulation can lead to alterations in muscle contractility and neuronal excitability.

Antimicrobial Activity

Some studies have explored the antimicrobial potential of isoquinoline derivatives:

- Bacterial Inhibition : Compounds similar to this compound have demonstrated inhibitory effects against various bacterial strains, suggesting a possible application in treating bacterial infections.

Table 1: Summary of Biological Activities

Case Study: Calcium Channel Modulation

A detailed study investigated the effects of a related dihydroisoquinoline compound on smooth muscle tissues. The findings revealed:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride serves as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. The compound's ability to modify biological pathways makes it valuable in developing drugs aimed at conditions such as depression and anxiety.

Case Study: Neurological Drug Development

- Research Focus : Synthesis of fluoroisoquinoline derivatives for antidepressant activity.

- Findings : Compounds synthesized from this compound demonstrated significant serotonin receptor affinity, leading to potential therapeutic effects in animal models.

Biological Research

The compound is extensively used in biological studies to investigate the effects of fluoroisoquinoline derivatives on cellular processes. Researchers utilize it to explore its therapeutic potential and mechanisms of action.

Table 1: Biological Activities of Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Fluoroisoquinoline A | Anticancer | |

| Fluoroisoquinoline B | Antimicrobial |

Organic Synthesis

In organic chemistry, this compound is a versatile building block for creating complex molecular structures. Its reactivity allows chemists to explore new compounds with desirable properties.

Synthesis Pathways

- Method : Nucleophilic substitution reactions are commonly employed to introduce various functional groups.

- Outcome : The resulting compounds exhibit diverse chemical properties suitable for further applications.

Medicinal Chemistry

This compound plays a crucial role in the design of novel medicinal agents with improved efficacy and safety profiles. Its derivatives are being investigated for their potential as anti-cancer agents.

Case Study: Anti-Cancer Agents

- Research Focus : Development of isoquinoline derivatives with enhanced cytotoxicity.

- Findings : Certain derivatives showed promising results in inhibiting tumor cell proliferation in vitro, indicating potential as anti-cancer therapeutics.

Analytical Chemistry

This compound is also employed in analytical chemistry for developing methods to detect and quantify similar compounds in biological samples.

Analytical Methods Developed

- Technique : High-performance liquid chromatography (HPLC) is frequently used.

- Application : Enables precise quantification of fluoroisoquinoline derivatives in pharmacokinetic studies.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group enables direct nucleophilic displacement, forming derivatives critical for pharmaceutical intermediates .

Key Insight : Reactivity is enhanced in polar aprotic solvents (e.g., DMF), with secondary amines showing lower yields than primary amines due to steric hindrance.

Cyclization and Ring-Forming Reactions

The dihydroisoquinoline scaffold participates in Bischler-Napieralski and Pictet-Spengler reactions to form polycyclic systems .

Cyclization Pathways:

Transition-Metal-Catalyzed Coupling Reactions

The chloromethyl group facilitates cross-coupling reactions for C–C bond formation .

Notable Observation : Pd-based catalysts with bidentate phosphines (e.g., Josiphos) improve enantioselectivity in aryl couplings .

Reductive Functionalization

Controlled reduction modifies the dihydroisoquinoline ring for downstream applications .

| Reducing Agent | Conditions | Product | Use Case | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2h | 7-Fluoro-1,2,3,4-THIQ | NMDA receptor modulators | |

| H₂ (Pd/C) | EtOH, 50 psi, 24h | 7-Fluoro-1-methyl-THIQ | Analgesic development |

Mechanistic Note : NaBH₄ selectively reduces the imine bond without affecting the chloromethyl group .

Acid-Catalyzed Rearrangements

Protonation of the isoquinoline nitrogen induces ring contractions or expansions .

Example : Treatment with HCl/EtOH at reflux generates 4-fluoroisoquinoline via dehydration (83% yield) .

Stability and Degradation Pathways

Propiedades

IUPAC Name |

1-(chloromethyl)-7-fluoro-3,4-dihydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFN.ClH/c11-6-10-9-5-8(12)2-1-7(9)3-4-13-10;/h1-2,5H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKVMQIWPWPWNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=C1C=CC(=C2)F)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.